1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate
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Description
1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)ethanone oxalate is a useful research compound. Its molecular formula is C22H22N6O6 and its molecular weight is 466.454. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
- Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their antimicrobial properties. For instance, a series of derivatives incorporating the quinoline-oxadiazole-azetidinone scaffold have been synthesized and tested for antibacterial and antifungal activities. These studies highlight the potential of such compounds in developing new antimicrobial agents. Research has shown that certain derivatives exhibit significant antibacterial activity against various bacterial strains, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pyogenes, as well as antifungal activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus (Joshi et al., 2011), (Dodiya et al., 2012), (Desai & Dodiya, 2014).
Antioxidant and Antitumor Activities
- The antioxidant and antitumor activities of related compounds have also been investigated. Synthesis of novel pyrimidine-azetidinone analogues and their evaluation for in vitro antimicrobial, antitubercular, and antioxidant activities indicate these compounds' multifaceted potential in medicinal chemistry. The findings suggest that modifications in the chemical structure can lead to significant biological activities, offering insights into designing new therapeutic agents (Chandrashekaraiah et al., 2014).
Synthetic Methodologies
- Research has also focused on developing synthetic methodologies for constructing these complex molecules. For example, studies on the facile synthesis of isoniazid derivatives incorporating the oxadiazole moiety via ultrasound-aided approaches demonstrate the advancement in synthetic techniques. These methods not only streamline the synthesis of such compounds but also open avenues for the discovery of novel derivatives with potential biological activities (Chaudhry et al., 2020).
Anti-inflammatory and Analgesic Properties
- Additionally, the synthesis of new oxadiazole derivatives linked to various rings such as quinazolin-4-one has been explored for their analgesic and anti-inflammatory properties. These studies underscore the therapeutic potential of such compounds, highlighting the importance of structural diversity in medicinal chemistry research (Dewangan et al., 2016).
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]ethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2.C2H2O4/c27-17(26-10-3-6-14-5-1-2-7-16(14)26)13-25-11-15(12-25)20-23-19(24-28-20)18-21-8-4-9-22-18;3-1(4)2(5)6/h1-2,4-5,7-9,15H,3,6,10-13H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPIFTVTGPIMSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3CC(C3)C4=NC(=NO4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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